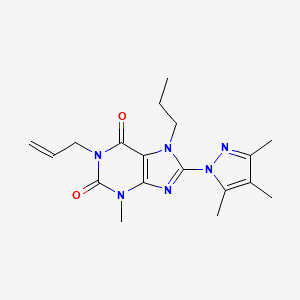

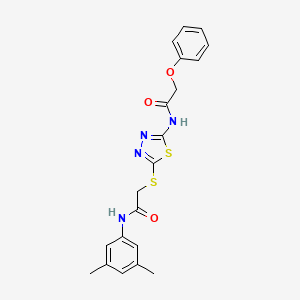

![molecular formula C18H16N2O2 B2583942 N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2-naphthamide CAS No. 946322-70-9](/img/structure/B2583942.png)

N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2-naphthamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Isoxazole is an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . It has a wide spectrum of biological activities and therapeutic potential . Many researchers across the globe are engaged in the development of pharmacologically active agents bearing it .

Synthesis Analysis

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . The chemistry of isoxazoles has been an interesting field of study for decades .

Molecular Structure Analysis

The structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions .

Chemical Reactions Analysis

The substitution of various groups on the isoxazole ring imparts different activity . Several marketed drugs with isoxazole nucleus belong to different categories with diverse therapeutic activities .

Physical And Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can vary widely depending on the specific groups attached to the isoxazole ring .

Applications De Recherche Scientifique

Anti-Inflammatory Applications

This compound has been studied for its potential as an anti-inflammatory agent . Research indicates that derivatives of tetrahydrobenzo compounds can significantly inhibit the secretion of nitric oxide (NO) and inflammatory cytokines in macrophages . These findings suggest that N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2-naphthamide could be effective in reducing inflammation by inhibiting key pathways such as NF-κB and MAPK signaling.

Kinase Inhibition for Cancer Therapy

The structural analogs of tetrahydrobenzo compounds have been evaluated as dual kinase inhibitors, targeting CK2 and GSK3β . These kinases are involved in the phosphorylation and deactivation of tumor suppressor proteins. By inhibiting these kinases, N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2-naphthamide may contribute to cancer therapy by preventing tumor suppressor protein deactivation.

Antibacterial Activity

Compounds with the tetrahydrobenzo structure have exhibited antibacterial activities against both Gram-positive and Gram-negative bacteria . The presence of specific functional groups, such as the p-nitro group, has been associated with enhanced antibacterial efficacy. This suggests that N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2-naphthamide could be optimized for antibacterial applications.

Enzyme Inhibition for Anti-Inflammatory and Anticancer Effects

The compound has shown potential as an inhibitor of the 5-lipoxygenase (5-LOX) enzyme . 5-LOX is an enzyme that plays a role in the synthesis of leukotrienes, which are inflammatory mediators. Inhibiting 5-LOX can lead to anti-inflammatory and anticancer effects, making this compound a candidate for further research in these areas.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c21-17(14-10-9-12-5-1-2-6-13(12)11-14)19-18-15-7-3-4-8-16(15)20-22-18/h1-2,5-6,9-11H,3-4,7-8H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYRIRSNRVWGUGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NOC(=C2C1)NC(=O)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2-naphthamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl-N-[(4-methylphenyl)methyl]-6-oxopyridazine-3-carboxamide](/img/structure/B2583862.png)

![Tert-butyl 4-[cyano(phenyl)methyl]piperidine-1-carboxylate](/img/structure/B2583863.png)

![6-[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2583872.png)

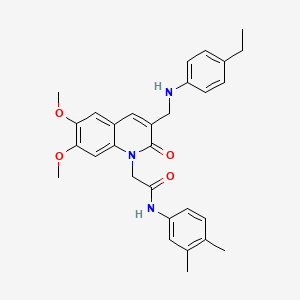

![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2583875.png)

![methyl 2-(N-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)acetate](/img/structure/B2583877.png)